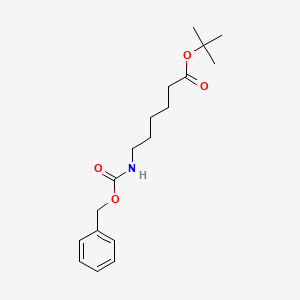

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is an organic compound with a complex structure, often used in various fields of scientific research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate typically involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups. The process often starts with the amino acid lysine, which undergoes a series of reactions to introduce the benzyloxycarbonyl (Cbz) group and the tert-butyl ester. The reaction conditions usually involve the use of coupling reagents and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like Boc and Cbz is crucial in preventing unwanted side reactions .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₈H₃₃N₂O₄

- Molecular Weight : 372.89 g/mol

- Solubility : Approximately 0.0889 mg/ml in water

The compound features a tert-butyl group and a benzyloxycarbonyl protecting group, enhancing its stability and reactivity in synthetic applications. Its unique structure allows it to serve as a versatile building block in organic synthesis.

Chemistry

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is primarily used as a building block in the synthesis of peptides and other complex organic molecules. Its structure facilitates the introduction of functional groups necessary for further chemical modifications.

Biology

In biological research, this compound is employed to study protein structure and function. It aids in synthesizing peptide-based probes and inhibitors that can interact with specific biological targets, allowing researchers to investigate enzyme mechanisms and protein interactions.

Medicine

The compound has potential applications in drug development, particularly in creating peptide-based therapeutics and drug delivery systems. Its ability to inhibit cytochrome P450 enzymes suggests that it may influence metabolic pathways, which is crucial for designing effective drugs.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for various chemical processes.

Antimicrobial Activity

A study evaluated amino acid derivatives for antimicrobial properties against pathogens like E. coli and S. aureus. Compounds similar to this compound exhibited significant antimicrobial activity, indicating that structural modifications can enhance efficacy against bacterial strains.

Cytotoxic Effects

In vitro studies using Ehrlich’s ascites carcinoma (EAC) cells demonstrated that certain derivatives showed cytotoxic effects comparable to standard chemotherapeutics like 5-fluorouracil. The presence of benzyloxy groups was linked to enhanced activity.

Enzyme Inhibition Studies

Investigations into the inhibition of histone deacetylases (HDACs) revealed that compounds bearing similar functional groups can selectively inhibit HDAC isoforms, suggesting potential therapeutic strategies for cancer treatment.

Mécanisme D'action

The mechanism of action of tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved often include hydrolysis and amide bond formation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 6-aminohexanoate: Similar in structure but lacks the benzyloxycarbonyl group.

Tert-butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride: A hydrochloride salt form with similar applications.

Uniqueness

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is unique due to its combination of protective groups, which makes it highly versatile in synthetic chemistry. Its ability to undergo various chemical reactions while maintaining stability is a key feature that sets it apart from similar compounds .

Activité Biologique

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is a synthetic compound with potential applications in medicinal chemistry and drug development. Its structure incorporates a tert-butyl group and a benzyloxycarbonyl protecting group, which enhance its stability and reactivity. This article explores the biological activity of this compound, focusing on its interactions with metabolic pathways, its potential as a drug candidate, and relevant case studies.

- Molecular Formula : C₁₈H₃₃N₂O₄

- Molecular Weight : 372.89 g/mol

- Solubility : Approximately 0.0889 mg/ml in water, indicating moderate solubility which is beneficial for biological applications.

Interaction with Cytochrome P450 Enzymes

Research indicates that compounds structurally related to this compound may inhibit cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered drugs. The interaction profile suggests that this compound could serve as a valuable tool in drug development by modifying the metabolic pathways of therapeutic agents.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and differences between this compound and related compounds:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| Tert-butyl (S)-2-amino-5-(((benzyloxy)carbonyl)amino)pentanoate hydrochloride | 161234-80-6 | Shorter carbon chain, similar backbone |

| (S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | 133170-57-7 | Benzyl instead of benzyloxy group |

| This compound | 30924-93-7 | Lacks chirality at the second carbon |

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated various amino acid derivatives for antimicrobial properties against pathogens like E. coli and S. aureus. Compounds similar to this compound exhibited significant antimicrobial activity, suggesting that modifications to the amino acid structure can enhance efficacy against bacterial strains .

- Cytotoxic Effects : In vitro studies using Ehrlich’s ascites carcinoma (EAC) cells demonstrated that certain derivatives of amino acids showed cytotoxic effects comparable to standard chemotherapeutics like 5-fluorouracil. The structural features of these compounds, including the presence of benzyloxy groups, were linked to their enhanced activity .

- Enzyme Inhibition Studies : Investigations into the inhibition of histone deacetylases (HDACs) revealed that compounds bearing similar functional groups can selectively inhibit HDAC isoforms, potentially leading to novel therapeutic strategies for cancer treatment .

Propriétés

IUPAC Name |

tert-butyl 6-(phenylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-18(2,3)23-16(20)12-8-5-9-13-19-17(21)22-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMXPPSUULDOIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.